molecular formula C14H10ClNO5 B8453963 Methyl 4-(4-chloro-2-nitrophenoxy)benzoate

Methyl 4-(4-chloro-2-nitrophenoxy)benzoate

Cat. No. B8453963
M. Wt: 307.68 g/mol
InChI Key: SCTAZUKZHLWSNN-UHFFFAOYSA-N
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Patent
US08236950B2

Procedure details

The compound from Example 34a (29.6 g, 96.2 mmol) in 200 mL of MeOH was treated with aqueous LiOH (1 M) and heated under reflux for 1 hour. Cooled to room temperature and acidified with aqueous HCl (1 M). Precipitate was filtered, washed with H2O and air-dried giving the title compound as a yellow solid (28.2 g, 100%).
Quantity
29.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([O:6][C:7]2[CH:16]=[CH:15][C:10]([C:11]([O:13]C)=[O:12])=[CH:9][CH:8]=2)=[C:4]([N+:19]([O-:21])=[O:20])[CH:3]=1.[Li+].[OH-].Cl>CO>[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([O:6][C:7]2[CH:8]=[CH:9][C:10]([C:11]([OH:13])=[O:12])=[CH:15][CH:16]=2)=[C:4]([N+:19]([O-:21])=[O:20])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
29.6 g
Type
reactant
Smiles
ClC1=CC(=C(OC2=CC=C(C(=O)OC)C=C2)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Precipitate was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(OC2=CC=C(C(=O)O)C=C2)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.